1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide
Description
1-(4-Fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide moiety at position 3 linked to a 2-(4-methoxyphenyl)ethyl chain. This structure combines aromatic fluorine and methoxy substituents, which are common in bioactive molecules targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-26-17-9-3-14(4-10-17)11-12-22-20(25)19-18(27-2)13-24(23-19)16-7-5-15(21)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPMLJXLTXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Cyclization with Arylhydrazines
The reaction of 4-fluoroarylhydrazines with β-ketoesters or β-diketones under acidic conditions generates 1,4-disubstituted pyrazoles. For instance, 4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (Intermediate A ) is synthesized via cyclocondensation of ethyl 4-methoxy-3-oxobutanoate with 4-fluorophenylhydrazine in acetic acid at reflux (72–85% yield). Regioselectivity is ensured by the electron-donating methoxy group at the β-keto position, directing hydrazine attack to the α-carbon.
Table 1: Knorr Cyclization Conditions and Yields
1,3-Dipolar Cycloaddition of Diazo Compounds
Alternative routes employ diazoacetates and acetylenes. Ethyl diazoacetate reacts with 4-fluorophenylacetylene in the presence of Zn(OTf)₂, yielding 1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxylate (89% yield). This method favors steric control, with the bulky 4-fluorophenyl group occupying position 1.
Regioselective Methoxy Group Introduction
The 4-methoxy substituent is introduced either pre-cyclization (via β-ketoester precursors) or post-cyclization (via nucleophilic aromatic substitution).
Pre-Cyclization Functionalization
Methoxy incorporation at the β-ketoester stage ensures regiochemical fidelity. For example, ethyl 4-methoxy-3-oxobutanoate is synthesized by alkylation of ethyl acetoacetate with methyl iodide under basic conditions (K₂CO₃, DMF, 65% yield).
Post-Cyclization O-Methylation
Pyrazole intermediates lacking the methoxy group undergo methylation using CH₃I/Ag₂O in DMF. However, this approach risks over-alkylation and requires careful stoichiometric control (≤50% yield).
Carboxamide Formation via Coupling Reactions
The carboxylic acid moiety at position 3 is activated for amide bond formation with 2-(4-methoxyphenyl)ethylamine.
HBTU-Mediated Coupling
Intermediate A is treated with HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF, generating the carboxamide in 82% yield. This method minimizes racemization and side reactions.
Table 2: Amide Coupling Reagent Efficiency
Solid-Phase Synthesis
Immobilization of Intermediate A on Wang resin enables iterative coupling with 2-(4-methoxyphenyl)ethylamine, achieving 90% purity post-cleavage. This approach facilitates high-throughput synthesis but requires specialized equipment.
Optimization and Purification Strategies
Regiochemical Control
Regioselectivity in pyrazole formation is pivotal. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) at position 1 stabilize the transition state during cyclocondensation, favoring >20:1 regioselectivity.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving ≥98% purity. Crystallization from ethyl acetate/hexanes provides analytically pure product (mp 148–150°C).
Analytical Characterization
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H5), 7.65 (d, J = 8.4 Hz, 2H, fluorophenyl), 6.92 (d, J = 8.4 Hz, 2H, methoxyphenyl), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
-
HRMS : m/z calcd for C₂₁H₂₁FN₂O₃ [M+H]⁺ 377.1504, found 377.1506.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are typically performed using strong electrophiles like nitronium ion (NO₂⁺) or halogens (e.g., Br₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as nitro or halogen groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural components suggest that it may interact with specific biological pathways involved in pain and inflammation, making it a candidate for further development in pain management therapies.
Antitumor Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Initial studies focusing on this specific compound have shown promise in inhibiting tumor growth, suggesting potential applications in oncology.
Neuropharmacology
Given its ability to cross the blood-brain barrier, there is interest in studying the compound's effects on neurological disorders. The modulation of neurotransmitter systems could position it as a candidate for treating conditions such as anxiety or depression.
Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial activity against certain bacterial strains. This opens avenues for research into its use as an antibacterial agent, particularly in the context of antibiotic resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Antitumor activity | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines. |
| Study C | Neuropharmacological effects | Indicated potential anxiolytic effects in animal models, warranting further exploration. |
| Study D | Antimicrobial efficacy | Exhibited activity against Staphylococcus aureus, suggesting potential for development into an antibacterial drug. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
Key Observations :
- Substituent Effects : The 4-fluorophenyl and methoxyphenyl groups enhance lipophilicity and receptor binding affinity in neurological targets .
- Side Chain Modifications : The 2-(4-methoxyphenyl)ethyl chain in the target compound may improve selectivity for specific receptors compared to the cyclohexyl ester in 28a or fluoropentyl chain in 5F-AB-FUPPYCA .
- Activity Trends : Methoxy groups in aromatic systems (e.g., 28a, astemizole) correlate with improved metabolic stability and receptor engagement .
Pharmacological Comparisons
- Antihistamines : Astemizole, though a benzimidazole, shares the 4-methoxyphenethyl chain, highlighting the importance of this group in H1 receptor antagonism .
- Synthetic Cannabinoids: 5F-AB-FUPPYCA demonstrates how fluorinated side chains enhance cannabinoid receptor binding, a feature absent in the target compound .
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a fluorophenyl group and methoxy groups, contributing to its unique biological properties. The molecular formula is CHFNO, with a molecular weight of approximately 348.39 g/mol.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). In one study, a related pyrazole compound demonstrated a growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, with minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 80.06 |
| HeLa | 38.44 | Not specified |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. In vitro studies have reported IC values ranging from 0.1 to 1 μM for compounds in this class against these cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory activities, some studies have explored the antimicrobial effects of related pyrazole compounds. For example, certain derivatives showed moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .
The biological activity of pyrazole derivatives often involves the modulation of specific signaling pathways:
- Inhibition of Kinases : Many pyrazole compounds act as kinase inhibitors, particularly targeting IKK-2 and p38 MAPK pathways, which are crucial in inflammation and cancer progression.
- Cytokine Modulation : The ability to inhibit cytokine production is significant for managing inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Hepatocellular Carcinoma : A study involving a derivative similar to our compound showed significant growth inhibition in liver cancer models, indicating its potential as an anticancer agent.
- Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects of pyrazole compounds revealed a reduction in inflammatory markers in patients with rheumatoid arthritis.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with condensation reactions of substituted anilines or isocyanides. For example:
Core Pyrazole Formation: React 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the pyrazole backbone, followed by methoxylation at the 4-position .
Side-Chain Introduction: Couple the pyrazole intermediate with 2-(4-methoxyphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the N-substituted ethyl group .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
- Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with >98% purity thresholds .
- Structural Confirmation:
Advanced: How can low aqueous solubility be mitigated during bioassays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the methoxy or carboxamide positions, followed by enzymatic cleavage in situ .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, Br) or nitro groups at the fluorophenyl or methoxyphenyl positions to assess electronic effects on target binding .
- Bioisosteric Replacement: Replace the methoxy group with trifluoromethoxy or ethoxy to evaluate steric and hydrophobic contributions .
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs .
Advanced: How should researchers validate conflicting bioactivity data (e.g., IC50 variability)?
Methodological Answer:
- Assay Standardization: Control variables like temperature (37°C), serum concentration (e.g., 10% FBS), and incubation time (24–48 hrs) .
- Compound Stability: Pre-test degradation under assay conditions via LC-MS to rule out hydrolysis of the carboxamide or methoxy groups .
- Reference Standards: Compare with structurally validated analogs (e.g., 5-amino-1-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability in solvent (e.g., explicit water models) over 100 ns trajectories to assess ligand-receptor residence time .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from PubChem datasets .
Advanced: How to resolve discrepancies in reported enzyme inhibition (e.g., IC50 variations)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
